molecular formula C19H15N3OS B2586017 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 476307-55-8

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2586017
CAS No.: 476307-55-8
M. Wt: 333.41
InChI Key: AUFPVJHWFBBZOO-UHFFFAOYSA-N
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Description

N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a synthetic thiazole-based hybrid compound designed for pharmaceutical and medicinal chemistry research. Thiazole rings are recognized as privileged pharmacophores in drug discovery due to their widespread presence in bioactive molecules and FDA-approved drugs . This compound features a thiazole core linked to a 4-cyanophenyl group and a propanamide side chain, a structural motif common in the development of novel therapeutic hybrids . Thiazole-based hybrids, particularly those synthesized via methods like Hantzsch-thiazole synthesis from phenacyl bromide precursors, have demonstrated a broad and promising spectrum of pharmacological activities in research settings . These include investigated potential in areas such as anticancer, antibacterial, antifungal, and antiviral applications . The strategic hybridization of the thiazole scaffold with other bioactive fragments is a established approach in medicinal chemistry to enhance drug efficacy, mitigate multi-drug resistance, and improve pharmacokinetic profiles . Researchers can utilize this compound as a key intermediate or precursor for constructing more complex heterocyclic frameworks, or as a chemical probe for screening against various biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c20-12-15-6-9-16(10-7-15)17-13-24-19(21-17)22-18(23)11-8-14-4-2-1-3-5-14/h1-7,9-10,13H,8,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFPVJHWFBBZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.

    Formation of the Phenylpropanamide Moiety: The phenylpropanamide moiety can be synthesized through the reaction of a phenylpropanoic acid derivative with an amine, followed by amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines, secondary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving inhibition or activation of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituents at 4-Position Propanamide Modifications Biological Activity/Notes Reference
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide 4-Cyanophenyl Phenyl group at propanamide Hypothesized kinase inhibition (untested)
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide 4-Bromophenyl 2-Methylphenyl and sulfanylprop-2-enamide Crystal structure resolved (no bioactivity data)
N-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(3-methylpurin-8-yl)propanamide 4-Fluorophenyl, 5-methyl Purine moiety at propanamide Potential nucleoside analog activity
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide 4-Pyridinyl Chlorophenylsulfonyl group Sulfonamide-based enzyme inhibition
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl Morpholinoacetamide Unknown activity; 95% purity
N-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)-3-phenylpropanamide Naphthalen-1-yl Phenylpropanamide Commercial availability (1 supplier)

Key Observations:

Substituent Effects on Bioactivity: The 4-cyanophenyl group in the target compound distinguishes it from halogenated analogs (e.g., bromo-, fluoro-, or chloro-substituted phenyl groups in ). The cyano group’s strong electron-withdrawing nature may enhance interactions with polar residues in enzyme binding pockets compared to halogens, which are primarily hydrophobic . The naphthalen-1-yl analog () introduces bulkier aromaticity, likely reducing solubility but increasing lipophilicity, which could impact membrane permeability.

The morpholinoacetamide derivative () introduces a cyclic amine, which may improve solubility but lacks reported biological data.

Biological Activity: While direct data for the target compound is absent, structurally related 2-aminothiazoles demonstrate antitubercular activity comparable to rifampin (e.g., triazole-thiazole hybrids in ). This suggests that the cyanophenyl-propanamide derivative could be optimized for similar applications.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established routes for thiazole-propanamide conjugates, such as condensation of substituted thiazoles with activated propanamide intermediates .

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